molecular formula C27H22N2O4 B12497156 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B12497156
M. Wt: 438.5 g/mol
InChI Key: JDCQBHAAIOTCHZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid provides a complete description of the compound’s structure. This nomenclature is derived through the following hierarchical analysis:

  • Parent heterocycle : The core structure is pyrido[3,4-b]indole, a β-carboline system comprising a fused indole (benzopyrrole) and pyridine ring. The numbering begins at the pyridine nitrogen, with the indole moiety fused at the 3,4-positions of the pyridine.
  • Saturation state : The prefix 1,3,4,9-tetrahydro- indicates partial hydrogenation of the pyridoindole system, specifically at positions 1, 3, 4, and 9, resulting in two double bonds remaining in the tricyclic framework.
  • Substituents :
    • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is attached to the nitrogen atom at position 2 of the pyridoindole system. This protective group is a staple in peptide synthesis, preventing unwanted side reactions during solid-phase assembly.
    • A carboxylic acid functional group is bonded to the chiral carbon at position 3, with the (S)-configuration explicitly denoted.

The structural formula (Figure 1) highlights the β-carboline core, Fmoc protection, and stereochemical orientation. The molecule’s planarity is disrupted by the tetrahydro modification, introducing conformational flexibility compared to fully aromatic β-carbolines.

Properties

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C27H22N2O4/c30-26(31)23-13-20-19-11-5-6-12-22(19)28-24(20)25(29-23)27(32)33-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,21,23,25,28-29H,13-14H2,(H,30,31)

InChI Key

JDCQBHAAIOTCHZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Fmoc Protection of the Tetrahydro-β-Carboline Core

The most straightforward method involves introducing the Fmoc group directly to the secondary amine of the tetrahydro-β-carboline scaffold.

Procedure :

  • Substrate Preparation : The tetrahydro-β-carboline-3-carboxylic acid is synthesized via Pictet-Spengler cyclization of tryptophan derivatives, followed by hydrolysis.
  • Fmoc Protection : The amine is treated with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dichloromethane (DCM) or dimethylformamide (DMF) using triethylamine (TEA) as a base.
    • Reagents : 1.1 equivalents Fmoc-OSu, 3 equivalents TEA.
    • Conditions : Room temperature, 2–4 hours.
  • Purification : Crude product is isolated via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from DCM/hexane.

Yield : 70–85%.

Silylation-Mediated Protection for Enhanced Selectivity

To avoid side reactions during Fmoc introduction, temporary silylation of the carboxylic acid or other reactive groups is employed.

Procedure :

  • Silylation : The tetrahydro-β-carboline-3-carboxylic acid is treated with N,O-bis(trimethylsilyl)acetamide (BSA) in anhydrous DCM.
  • Fmoc Activation : The silylated intermediate reacts with Fmoc-Cl (Fmoc chloride) in the presence of imidazole.
  • Desilylation : The trimethylsilyl (TMS) group is removed using methanol or aqueous workup.

Advantages : Minimizes racemization and improves regioselectivity.
Yield : 65–78%.

Copper Complexation for Stereochemical Control

For enantiomerically pure Fmoc-Tpi-OH, a copper(II)-assisted resolution method is utilized.

Procedure :

  • Copper Complex Formation : The racemic tetrahydro-β-carboline is complexed with Cu(II) acetate, forming a dimeric structure that masks the primary amine.
  • Fmoc Introduction : Fmoc-OSu is added to selectively protect the exposed secondary amine.
  • Decomplexation : The copper is chelated with EDTA, releasing the enantiomerically pure Fmoc-Tpi-OH.

Yield : 50–60% (after resolution).

Solid-Phase Peptide Synthesis (SPPS) Approaches

On-Resin Fmoc Protection

Fmoc-Tpi-OH is often synthesized directly on resin for peptide chain elongation.

Procedure :

  • Resin Loading : Wang or Rink amide resin is functionalized with the tetrahydro-β-carboline core.
  • Fmoc Deprotection : 20% piperidine in DMF (2 × 10 min).
  • Coupling : Activated Fmoc-amino acids (using DIC/Oxyma) are iteratively added.

Key Parameters :

  • Coupling Time : 40–60 minutes per residue.
  • Purity : >95% after HPLC purification.

Enantiomeric Resolution Techniques

Chiral Co-Crystallization

Racemic tetrahydro-β-carboline-3-carboxylic acid is resolved using L-lysine as a chiral co-crystallizing agent.

Procedure :

  • Co-Crystallization : The racemate is mixed with L-lysine in aqueous ethanol, inducing preferential crystallization of the L-enantiomer.
  • Ion Exchange : The diastereomeric salts are separated via ion-exchange chromatography.

Yield : 30–40% (per cycle).

Enzymatic Kinetic Resolution

Lipases or esterases selectively hydrolyze one enantiomer of a precursor ester.

Conditions :

  • Enzyme : Candida antarctica lipase B.
  • Substrate : Tetrahydro-β-carboline-3-carboxylate ester.
  • Conversion : >90% enantiomeric excess (ee).

Comparative Analysis of Methods

Method Yield Purity Scalability Key Advantage
Direct Fmoc Protection 70–85% >90% Industrial Simplicity, low cost
Silylation-Mediated 65–78% >85% Moderate Reduced side reactions
Copper Complexation 50–60% >95% Low High enantiopurity
Solid-Phase Synthesis >95% >95% High Integration with peptide chains

Industrial-Scale Production Insights

Large-scale synthesis (kilogram quantities) employs continuous flow reactors for Fmoc protection steps, reducing reaction times and improving consistency. Key modifications include:

  • Solvent Recycling : DCM and DMF are recovered via distillation.
  • Automated Crystallization : Enhances yield and purity.

Challenges and Optimization Strategies

  • Racemization : Minimized by using low-temperature coupling (0–4°C) and additives like Oxyma.
  • Byproduct Formation : Controlled via stoichiometric Fmoc-OSu (1.1 equivalents) and rigorous washing.

Chemical Reactions Analysis

Types of Reactions

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Sodium azide, DMF as solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of pyridoindole compounds exhibit significant anticancer activity. The compound in focus has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and survival, specifically targeting the PI3K/Akt pathway .

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored. Studies suggest that it may help in protecting neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders .

Synthesis of Peptide-Based Drugs

The compound serves as a key building block in the synthesis of peptide-based drugs. Its incorporation into peptide sequences can enhance the stability and bioavailability of therapeutic peptides. The 9H-fluorenylmethoxycarbonyl (Fmoc) group is particularly useful for protecting amino acids during solid-phase peptide synthesis (SPPS), facilitating the development of complex peptide structures .

Targeting Specific Receptors

Recent studies have focused on the compound's ability to selectively bind to specific receptors involved in various diseases. For example, it has shown promise as a ligand for certain G-protein coupled receptors (GPCRs), which play crucial roles in numerous physiological processes and are common targets for drug discovery .

Research Tools

Due to its unique chemical structure, this compound can be utilized as a biochemical probe in research settings. It can be employed to study protein interactions and cellular signaling pathways, providing insights into cellular mechanisms and aiding in the identification of new drug targets .

Fluorescent Labeling

The incorporation of fluorescent tags into the compound allows for its use in imaging studies. This application is particularly valuable in tracking cellular processes and understanding the dynamics of drug interactions at the molecular level .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer PropertiesInhibits cancer cell proliferation; induces apoptosis; targets PI3K/Akt pathway
Neuroprotective EffectsProtects neuronal cells from oxidative stress; potential treatment for neurodegenerative diseases
Synthesis of Peptide DrugsActs as a building block; enhances stability and bioavailability in SPPS
Targeting Specific ReceptorsSelectively binds to GPCRs; aids drug discovery
Research ToolsUsed as biochemical probes; studies protein interactions
Fluorescent LabelingIncorporates fluorescent tags for imaging studies

Mechanism of Action

Comparison with Similar Compounds

Key Structural Insights :

  • The Fmoc group enhances steric bulk and hydrophobicity, making the target compound less soluble in aqueous media compared to unmodified β-carboline acids .
  • Ester derivatives (e.g., ethyl or methyl esters) improve cell permeability, whereas carboxylic acid forms are more polar and suitable for ionic interactions in biological systems .
  • Substituents like methylenedioxyphenyl or indole moieties enhance binding to enzymatic targets (e.g., AHR or phosphodiesterases) .

Biological Activity

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid (CAS No. 1246645-21-5) is a synthetic compound that has garnered interest for its potential biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC27H22N2O4
Molecular Weight438.47 g/mol
CAS Number1246645-21-5
Purity>95%
Storage ConditionsSealed in dry conditions at 2-8°C

Research indicates that compounds similar to 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid may exhibit various mechanisms of action:

  • Antiviral Activity : Studies have shown that related compounds can inhibit viral entry into host cells by interacting with viral glycoproteins. For instance, multivalent functionalized tryptophan derivatives have been effective against HIV and other viruses by preventing their attachment to host cell membranes .
  • Cytotoxicity Profile : In vitro studies demonstrate that this compound exhibits low cytotoxicity across various cell lines. For example, compounds structurally similar to it showed no significant cytotoxic effects at concentrations up to 100 μM .
  • Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and therapeutic effects against certain diseases .

Antiviral Efficacy

Recent studies focused on the antiviral properties of related indole derivatives have highlighted their potential as therapeutic agents:

  • Case Study : A study evaluated the antiviral activity of a related compound using the VSV-S assay. The results indicated that certain derivatives had an IC50 value significantly lower than that of control compounds, showcasing their potential as antiviral agents without notable cytotoxicity (CC50 > 100 μM) .

Structure-Activity Relationship (SAR)

The structure of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid plays a crucial role in its biological activity:

Structural ModificationObserved Effect
Introduction of carboxyl groupsEnhanced antiviral activity against HIV
Variation in substituents on the indole ringAltered cytotoxicity and efficacy

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